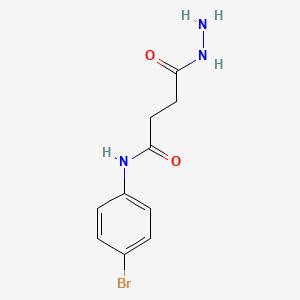

N-(4-bromophenyl)-4-hydrazino-4-oxobutanamide

Overview

Description

N-(4-bromophenyl)-4-hydrazino-4-oxobutanamide (BP-HOB) is an organic compound that has been studied in recent years for its potential applications in a variety of scientific fields. BP-HOB is a four-carbon nitrogen-containing compound that is structurally related to other compounds such as 4-hydroxybutyric acid and 4-hydroxybutanamide. BP-HOB has been investigated for its ability to act as a potent inhibitor of enzymes, its potential as a neuroprotective agent, and its possible applications in drug delivery and cancer treatments.

Scientific Research Applications

Highly Selective Conjugate Addition Reactions

The conjugate addition reactions of 4-oxobutenamides, including compounds similar to N-(4-bromophenyl)-4-hydrazino-4-oxobutanamide, demonstrate high regio- and enantioselectivity when subjected to rhodium-catalyzed reactions with arylboronic acids. This process, facilitated by the use of sterically demanding P-chiral diphosphines, allows for the conversion of oxobutanamides into products with potential for further selective derivatization, highlighting a versatile approach in synthetic organic chemistry (Zigterman et al., 2007).

Synthesis of Heterocyclic Compounds

Research into the utility of 4-(4-bromophenyl)-4-oxobut-2-enoic acid, a related compound, has led to the development of novel heterocyclic compounds such as aroylacrylic acids, pyridazinones, and furanones derivatives. These findings underscore the compound's versatility as a precursor for various heterocyclic frameworks with potential antibacterial activities, showcasing the intersection of synthetic chemistry and pharmacology (El-Hashash et al., 2015).

Anticancer Activities of Bromophenol Derivatives

A novel bromophenol derivative, demonstrating significant anticancer activities against human lung cancer cell lines, underscores the potential of this compound related compounds in therapeutic applications. This study revealed mechanisms such as cell cycle arrest and apoptosis induction through the reactive oxygen species (ROS)-mediated PI3K/Akt and MAPK signaling pathways (Guo et al., 2018).

Derivatization for Enhanced Analytical Sensitivity

The development of modified Girard derivatizing reagents, such as HTMOB, for the analysis of aldehydes and ketones via electrospray ionization tandem mass spectrometry, represents another application. This adaptation significantly improves the sensitivity of analysis for compounds including 4-hydrazino-N,N,N-trimethyl-4-oxobutanaminium iodide, facilitating the profiling of ketones and aldehydes in biological samples (Johnson, 2007).

Corrosion Inhibition

The exploration of acetamide derivatives, including those structurally related to this compound, in corrosion inhibition demonstrates their utility beyond biological applications. Such compounds have shown effectiveness in protecting mild steel in acidic environments, highlighting the broad applicability of this chemical framework in materials science (Shehata, 2017).

Mechanism of Action

Target of Action

N-(4-bromophenyl)-4-hydrazino-4-oxobutanamide is a synthetic compound with potential antimicrobial and antiproliferative properties .

Mode of Action

Molecular docking studies have been carried out to study the binding mode of similar active compounds with their receptors . These studies can provide insights into how the compound interacts with its targets and the resulting changes.

Biochemical Pathways

Similar compounds have been reported to block the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species

Pharmacokinetics

The compound’s moderate aqueous solubility and low volatility, as reported for similar compounds , suggest that it may have reasonable bioavailability.

Result of Action

Similar compounds have shown promising antimicrobial activity and anticancer activity against the mcf7 cell line .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, similar compounds have been reported to be persistent in soil systems depending on local conditions . The compound’s stability and efficacy could also be influenced by factors such as pH, temperature, and the presence of other substances in the environment.

Safety and Hazards

properties

IUPAC Name |

N-(4-bromophenyl)-4-hydrazinyl-4-oxobutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN3O2/c11-7-1-3-8(4-2-7)13-9(15)5-6-10(16)14-12/h1-4H,5-6,12H2,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEWJAMLNVKMYNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCC(=O)NN)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101212100 | |

| Record name | 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101212100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

443863-36-3 | |

| Record name | 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443863-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101212100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

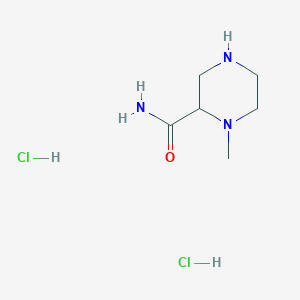

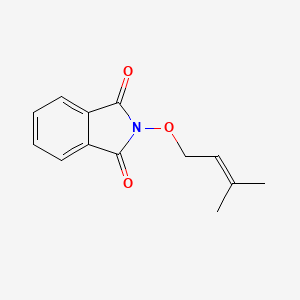

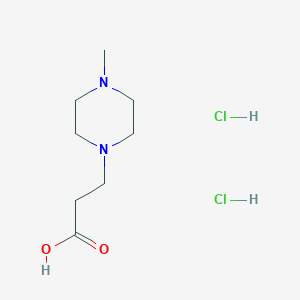

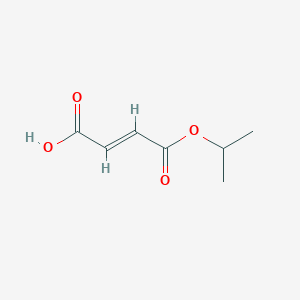

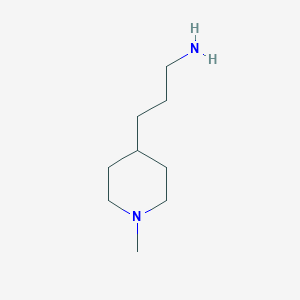

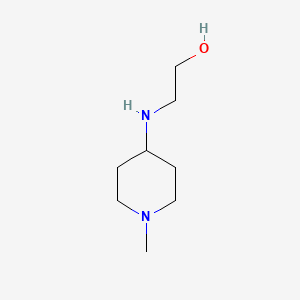

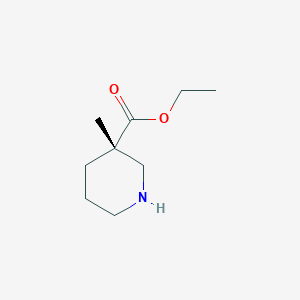

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Methylthio)phenoxy]ethylamine](/img/structure/B3023103.png)

![2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol](/img/structure/B3023106.png)